Cas no 891128-75-9 (2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide)
Il composto 2,2-dimetil-N-5-(3,4,5-trietossifenil)-1,3,4-ossadiazol-2-ilpropanammide è una molecola complessa che combina un nucleo ossadiazolico con un gruppo propanammide e una porzione fenilica trietossilata. La sua struttura unica conferisce proprietà chimiche interessanti, come una buona stabilità termica e resistenza all'idrolisi. La presenza del gruppo ossadiazolo può contribuire a interazioni specifiche con bersagli biologici, rendendolo potenzialmente utile in applicazioni farmaceutiche o agrochimiche. La porzione trietossifenilica migliora la solubilità in solventi organici polari, facilitando la manipolazione in sintesi. La propanammide 2,2-dimetilata offre ulteriore rigidità strutturale, influenzando la selettività molecolare.

891128-75-9 structure
Nome del prodotto:2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide
2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide
- AKOS024656127
- 2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- AB00678871-01
- N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide
- 891128-75-9
- F2517-0173
-
- Inchi: 1S/C19H27N3O5/c1-7-24-13-10-12(11-14(25-8-2)15(13)26-9-3)16-21-22-18(27-16)20-17(23)19(4,5)6/h10-11H,7-9H2,1-6H3,(H,20,22,23)
- Chiave InChI: KEYSOMIGYKHBSB-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=C(C(=C(C=2)OCC)OCC)OCC)=NN=C1NC(C(C)(C)C)=O
Proprietà calcolate
- Massa esatta: 377.19507097g/mol
- Massa monoisotopica: 377.19507097g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 9
- Complessità: 455
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 95.7Ų
2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2517-0173-20μmol |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-1mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-20mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-40mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-15mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-4mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-10μmol |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-3mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-5mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2517-0173-10mg |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
891128-75-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide Letteratura correlata
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
891128-75-9 (2,2-dimethyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide) Prodotti correlati
- 338413-89-1(1-[5-CHLORO-1-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL]-4-PIPERIDINECARBOXAMIDE)
- 1956324-51-8(2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride)
- 1416444-69-3((R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine)
- 2172028-09-8(N-ethyl-2-(furan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 1105226-27-4(N-(3-Acetylphenyl)-1,2,3,6-tetrahydro-1,4-dimethyl-2,6-dioxo-5-pyrimidinepropanamide)
- 1568075-47-7((1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol)
- 1396887-50-5(4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(3,4-dimethylbenzenesulfonyl)piperidine)
- 1694974-04-3(4-Pyrimidinecarboxylic acid, 2-(2-methylpropyl)-, ethyl ester)
- 31405-60-4(5'-Hydroxy-2'-methoxyacetophenone)
- 35923-65-0(7-oxoheptanoic acid)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
